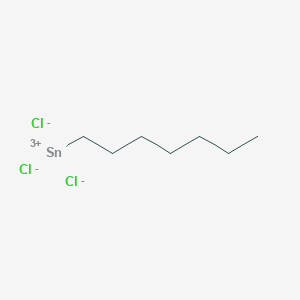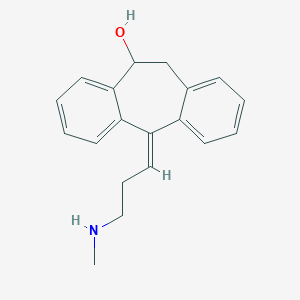
10-Hidroxinortriptilina
Descripción general
Descripción
10-Hydroxynortriptyline, also known as 10-Hydroxynortriptyline, is a useful research compound. Its molecular formula is C19H21NO and its molecular weight is 279.4 g/mol. The purity is usually 95%.
The exact mass of the compound 10-Hydroxynortriptyline is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Benzocycloheptenes - Dibenzocycloheptenes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 10-Hydroxynortriptyline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Hydroxynortriptyline including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Metabolismo y eficacia de los antidepresivos
10-Hidroxinortriptilina: es un metabolito principal del antidepresivo tricíclico nortriptilina. Se ha estudiado su papel en el metabolismo de la nortriptilina y cómo contribuye a los efectos antidepresivos del fármaco. El compuesto tiene aproximadamente la mitad de la potencia de la nortriptilina para inhibir la absorción de norepinefrina, lo que sugiere que puede contribuir al perfil terapéutico general de la nortriptilina .
Farmacocinética en pacientes geriátricos
Se ha investigado la farmacocinética de This compound en pacientes de edad avanzada. Esto es particularmente importante ya que el metabolismo y los efectos secundarios de los medicamentos pueden diferir significativamente en este grupo de edad. Los estudios han demostrado que hay poca variación individual en la cinética del fármaco a lo largo del tiempo en pacientes geriátricos, lo cual es crucial para determinar la dosis adecuada .
Efectos secundarios anticolinérgicos
Los niveles de This compound en la sangre se han asociado con la gravedad de los efectos secundarios anticolinérgicos en los pacientes. Los niveles más altos de este metabolito se han relacionado con menos efectos secundarios anticolinérgicos, que son comunes con los antidepresivos tricíclicos y pueden ser particularmente problemáticos en los ancianos .
Neurofarmacología e interacciones medicamentosas
This compound: se ha estudiado en el contexto de la neurofarmacología para comprender sus interacciones con otros medicamentos y sus efectos en el sistema nervioso. Esta investigación es fundamental para desarrollar regímenes de tratamiento más seguros y eficaces, especialmente para los pacientes que toman múltiples medicamentos .
Hidroxilación estereoespecífica
El compuesto se forma mediante la hidroxilación estereoespecífica de la nortriptilina. Este proceso está mediado por la enzima citocromo P450 polimórfica CYP2D6. Comprender este proceso es importante para la medicina personalizada, ya que las variaciones en esta enzima pueden afectar la respuesta al fármaco y la toxicidad .
Papel en el tratamiento de la depresión
Por último, This compound se ha evaluado por su papel directo en el tratamiento de la depresión. Sus efectos en los sistemas de neurotransmisores, como la norepinefrina y la serotonina, son de particular interés para comprender cómo contribuye a la disminución de los síntomas depresivos .
Mecanismo De Acción
10-Hydroxynortriptyline, also known as cis-10-Hydroxy Nortriptyline, is a major active metabolite of the tricyclic antidepressant Nortriptyline . This compound plays a significant role in the therapeutic effects of Nortriptyline and has been the subject of extensive research.
Target of Action
10-Hydroxynortriptyline primarily targets the neuronal cell membranes where it inhibits the reuptake of serotonin and norepinephrine . These neurotransmitters play crucial roles in mood regulation, and their reuptake inhibition leads to an increased concentration in the synaptic cleft, enhancing neurotransmission .
Mode of Action
The compound interacts with its targets by binding to the serotonin and norepinephrine transporters on the neuronal cell membranes, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of these neurotransmitters in the synaptic cleft, which enhances neurotransmission and ultimately leads to improved mood .
Biochemical Pathways
10-Hydroxynortriptyline affects the serotonin and norepinephrine pathways. By inhibiting the reuptake of these neurotransmitters, it increases their availability in the synaptic cleft, enhancing the neurotransmission process . The downstream effects include mood elevation and relief from depressive symptoms .
Pharmacokinetics
The pharmacokinetics of 10-Hydroxynortriptyline involves its absorption, distribution, metabolism, and excretion (ADME). The compound is a metabolite of Nortriptyline, produced through the hydroxylation process involving the cytochrome P450 enzyme, specifically CYP2D6 . The trans form of 10-Hydroxynortriptyline is higher in potency and is the most frequently found in the plasma .
Result of Action
The molecular and cellular effects of 10-Hydroxynortriptyline’s action primarily involve the enhancement of serotonin and norepinephrine neurotransmission. This results in mood elevation and relief from depressive symptoms . It’s worth noting that the compound’s anticholinergic effects are less potent than those of Nortriptyline .
Action Environment
The action, efficacy, and stability of 10-Hydroxynortriptyline can be influenced by various environmental factors. For instance, genetic polymorphisms, specifically in the CYP2D6 enzyme, can affect the metabolism of Nortriptyline to 10-Hydroxynortriptyline . This can lead to interindividual differences in drug response .
Análisis Bioquímico
Biochemical Properties
10-Hydroxynortriptyline interacts with various enzymes, proteins, and other biomolecules. It is known to inhibit the uptake of norepinephrine (NE) in vitro, with about half the potency of nortriptyline . This interaction with norepinephrine transporters can influence various biochemical reactions within the cell .
Cellular Effects
The effects of 10-Hydroxynortriptyline on cells are largely related to its influence on norepinephrine uptake. By inhibiting this process, 10-Hydroxynortriptyline can affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, 10-Hydroxynortriptyline exerts its effects primarily through its interactions with norepinephrine transporters. By inhibiting the reuptake of norepinephrine, it can influence the concentration of this neurotransmitter in the synaptic cleft and thus impact neuronal signaling .
Metabolic Pathways
10-Hydroxynortriptyline is involved in the metabolic pathways of nortriptyline. It is produced through the hydroxylation of nortriptyline, a process that involves various enzymes .
Subcellular Localization
Given its role in inhibiting norepinephrine uptake, it is likely to be found in areas of the cell where norepinephrine transporters are present .
Propiedades
IUPAC Name |
(2Z)-2-[3-(methylamino)propylidene]tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-20-12-6-11-16-15-8-3-2-7-14(15)13-19(21)18-10-5-4-9-17(16)18/h2-5,7-11,19-21H,6,12-13H2,1H3/b16-11- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAGXZGJKNUNLHK-WJDWOHSUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC/C=C\1/C2=CC=CC=C2CC(C3=CC=CC=C31)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
74853-74-0 (maleate[1:1]) | |
| Record name | 10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
279.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1156-99-6, 47132-19-4, 115460-05-4, 115460-06-5 | |
| Record name | 10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-10-Hydroxynortriptyline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0047132194 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (Z)-(+)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-Hydroxynortriptyline, (Z)-(-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115460065 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7A43OTR1B8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DQQ770F8UO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 10-HYDROXYNORTRIPTYLINE, (Z)-(+)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/411I184MG3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



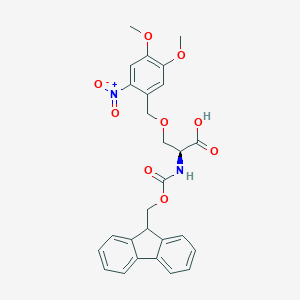
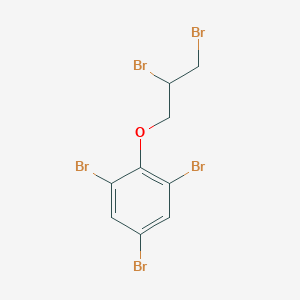


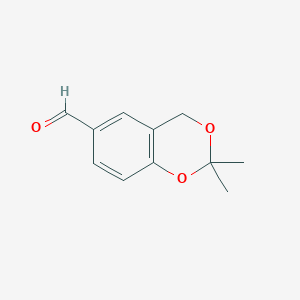
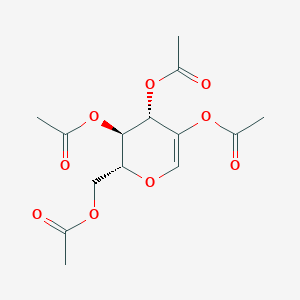
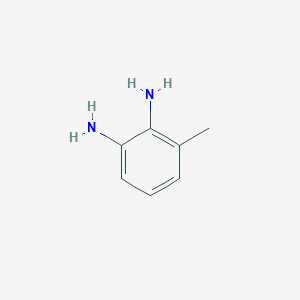
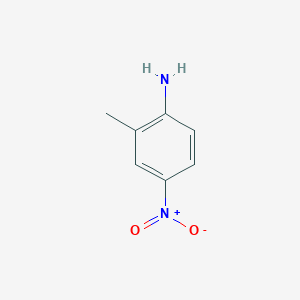
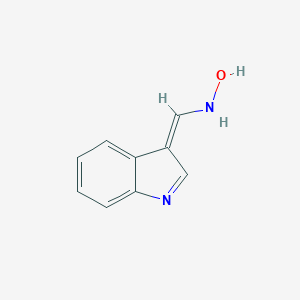
![5H,7H-Dibenzo[b,d]azepin-6-one](/img/structure/B30713.png)
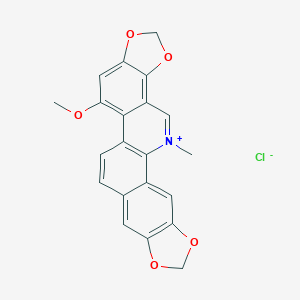
![2-((6,11-Dihydro-5H-dibenzo[b,e]azepin-6-yl)methyl)isoindoline-1,3-dione](/img/structure/B30719.png)
